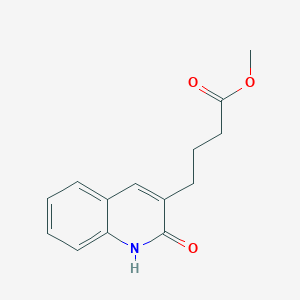
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position, a phenyl group at the second position, and a hydroxyl group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .
Métodos De Preparación
The synthesis of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.
Industrial production methods often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are environmentally friendly and are preferred for large-scale synthesis .
Análisis De Reacciones Químicas
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a fully saturated quinoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of free radicals and prevent glutamate-induced excitotoxicity, which contributes to its neuroprotective effects . It also modulates neurotransmitter release and receptor activity, thereby influencing neuronal function and survival .
Comparación Con Compuestos Similares
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the second position.
1,2,3,4-Tetrahydroquinoline: This compound lacks both the methyl and phenyl groups and has a simpler structure.
4-Hydroxy-2-quinolone: This compound has a similar hydroxyl group at the fourth position but differs in the overall structure and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Propiedades
Número CAS |
918165-54-5 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-10,15-16,18H,11H2,1H3 |
Clave InChI |
GUTOGCIDYCSFQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


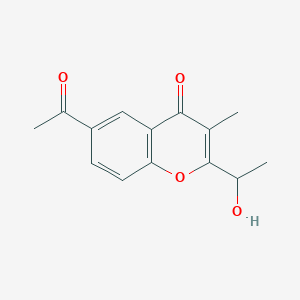

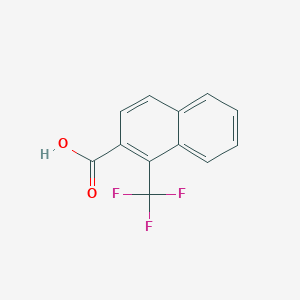
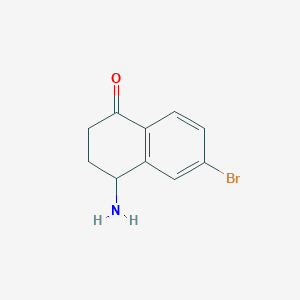
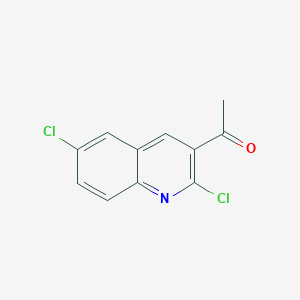
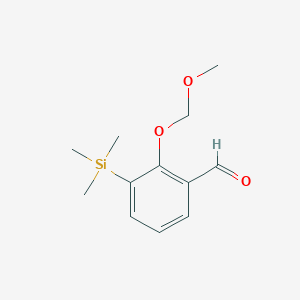
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
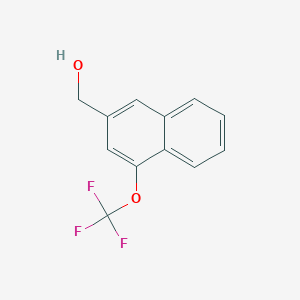
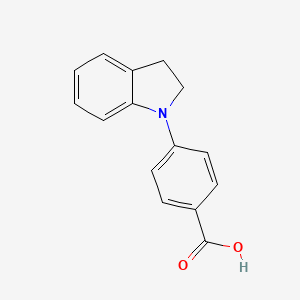

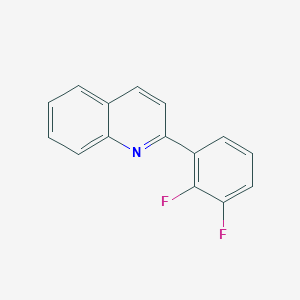
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

